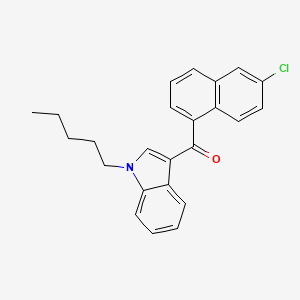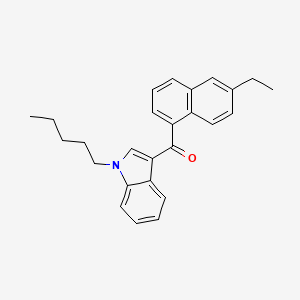
4-Methylethcathinone metabolite (hydrochloride) ((±)-Pseudoephedrine stereochemistry)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylethcathinone (4-MEC) (hydrochloride) is a cathinone derivative identified in several designer, recreational drugs that are sold as “legal high” replacements for controlled stimulants such as methamphetamine and 3,4-methylenedioxymethamphetamine. This metabolite of 4-MEC features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,R and S,S orientations at carbons one and two, as in pseudoephedrine. The physiological and toxicological properties of this compound have not been elucidated. This product is intended for research and forensic applications.
Wissenschaftliche Forschungsanwendungen
Behavioral Effects and Addiction Potential
- Effects on Behavior and Addiction: 4-Methylethcathinone has been shown to induce conditioned place preference and affect locomotor activity, suggesting addictive potential and behavioral effects similar to other synthetic cathinones and stimulants like methamphetamine (Xu et al., 2015).
Toxicokinetic Studies and Maternal Consumption Impact
- Neonatal Withdrawal Syndrome: Chronic maternal consumption of 4-methylethcathinone can lead to neonatal withdrawal syndrome, highlighting the drug's impact during pregnancy (Pichini et al., 2014).
- Toxicokinetic Analysis: Various case studies have documented the presence and concentrations of 4-methylethcathinone in biological and non-biological materials, aiding in forensic toxicological analysis (Gil et al., 2013).
Pharmacokinetic Profiles and Effects
- Pharmacokinetic and Pharmacodynamic Profiles: Studies have investigated the pharmacokinetic profiles of methylone (a similar synthetic cathinone) and its metabolites in rats, providing insight into the metabolic pathways and effects of related compounds like 4-methylethcathinone (Elmore et al., 2017).
Forensic Identification and Quantification
- Forensic Analysis in Hair: The identification and quantification of 4-methylethcathinone in hair samples have been developed, which is crucial for determining the extent of drug use in individuals (Alvarez et al., 2017).
Metabolic Activity and Bioactive Metabolites
- Metabolic Activity: The metabolic activity of 4-methylethcathinone and its role in producing bioactive metabolites have been explored, which is essential for understanding its pharmacological effects (Mayer et al., 2016).
Case Reports and Toxicological Reviews
- Case Reports and Reviews: Various case reports and reviews provide insights into instances of intoxication and fatalities associated with 4-methylethcathinone use, contributing to a better understanding of its toxicological profile (Braham et al., 2020).
Brain Concentrations and Effects
- Brain Concentration Studies: Research on the brain concentrations of methylone and its metabolites post-administration provides information relevant to the understanding of 4-methylethcathinone's central nervous system effects (Centazzo et al., 2021).
Spectroelectrochemistry and Forensic Sensing
- Spectroelectrochemical Analysis: The use of spectroelectrochemistry in the rapid determination of synthetic cathinones like 4-MEC contributes to forensic applications and drug detection methodologies (González-Hernández et al., 2021).
Electrochemical Sensing in Forensic Analysis
- Electroanalytical Sensing in Forensic Analysis: The development of electrochemical sensing techniques for new psychoactive substances like 4-MEC assists in forensic analysis and identification of synthetic cathinones in street samples (Smith et al., 2014).
Hepatotoxicity Mechanisms
- Hepatotoxicity Studies: Investigating the mechanisms of hepatotoxicity triggered by synthetic cathinones, including 4-MEC, provides insights into the potential liver damage caused by these substances (Valente et al., 2016).
Drug Interactions and Transporter Function
- Monoamine Transporter Function: Understanding how 4-MEC and related cathinones interact with monoamine transporters reveals crucial information about their pharmacological properties (Saha et al., 2015).
Eigenschaften
Molekularformel |
C12H19NO · HCl |
|---|---|
Molekulargewicht |
229.8 |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-13-10(3)12(14)11-7-5-9(2)6-8-11;/h5-8,10,12-14H,4H2,1-3H3;1H/t10-,12+;/m1./s1 |
InChI-Schlüssel |
OILWAWJXJPGPCJ-IYJPBCIQSA-N |
SMILES |
C[C@@H](NCC)[C@H](O)C1=CC=C(C)C=C1.Cl |
Synonyme |
4-MEC metabolite; 4-methyl-N-ethyl Cathinone metabolite |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







